molecular formula C8H6F3NO3 B15246519 1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid

1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B15246519
M. Wt: 221.13 g/mol
InChI Key: IJNRZFINXHLJFQ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with a unique structure that includes a trifluoromethyl group, a dihydropyridine ring, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridine derivative with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a strong base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-2-oxo-5-(methyl)-1,2-dihydropyridine-3-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

1-methyl-2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c1-12-3-4(8(9,10)11)2-5(6(12)13)7(14)15/h2-3H,1H3,(H,14,15)

InChI Key

IJNRZFINXHLJFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)O)C(F)(F)F

Origin of Product

United States

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